molecular formula C26H27ClN2O B11523364 N-(3-chlorophenyl)-2,2,4,6-tetramethyl-4-phenyl-3,4-dihydroquinoline-1(2H)-carboxamide

N-(3-chlorophenyl)-2,2,4,6-tetramethyl-4-phenyl-3,4-dihydroquinoline-1(2H)-carboxamide

Cat. No.: B11523364
M. Wt: 419.0 g/mol
InChI Key: OJHGGVYPLMAQCE-UHFFFAOYSA-N
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Description

N-(3-chlorophenyl)-2,2,4,6-tetramethyl-4-phenyl-3,4-dihydroquinoline-1(2H)-carboxamide is a complex organic compound with potential applications in various scientific fields. This compound features a quinoline core, which is a heterocyclic aromatic organic compound, and is known for its diverse biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-chlorophenyl)-2,2,4,6-tetramethyl-4-phenyl-3,4-dihydroquinoline-1(2H)-carboxamide typically involves multiple steps:

    Formation of the Quinoline Core: The quinoline core can be synthesized through the Skraup synthesis, which involves the condensation of aniline with glycerol in the presence of sulfuric acid and an oxidizing agent like nitrobenzene.

    Substitution Reactions:

    Amidation: The final step involves the formation of the carboxamide group. This can be done by reacting the quinoline derivative with an appropriate carboxylic acid derivative, such as an acid chloride, in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for maximizing efficiency and minimizing by-products.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methyl groups, leading to the formation of quinoline N-oxides.

    Reduction: Reduction reactions can target the quinoline ring, potentially converting it to a dihydroquinoline derivative.

    Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide can be used under acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.

    Substitution: Friedel-Crafts acylation or alkylation reactions using aluminum chloride (AlCl3) as a catalyst are common.

Major Products

    Oxidation: Quinoline N-oxides.

    Reduction: Dihydroquinoline derivatives.

    Substitution: Various substituted quinoline derivatives depending on the electrophile used.

Scientific Research Applications

Chemistry

In chemistry, N-(3-chlorophenyl)-2,2,4,6-tetramethyl-4-phenyl-3,4-dihydroquinoline-1(2H)-carboxamide is used as a building block for synthesizing more complex molecules. Its unique structure allows for diverse chemical modifications, making it valuable in organic synthesis.

Biology

Biologically, this compound may exhibit antimicrobial, antifungal, or anticancer properties due to its quinoline core. Researchers are exploring its potential as a lead compound for developing new therapeutic agents.

Medicine

In medicine, derivatives of this compound could be investigated for their pharmacological activities

Industry

Industrially, this compound can be used in the development of new materials, such as polymers or dyes, due to its stable aromatic structure.

Mechanism of Action

The mechanism of action of N-(3-chlorophenyl)-2,2,4,6-tetramethyl-4-phenyl-3,4-dihydroquinoline-1(2H)-carboxamide likely involves interaction with specific molecular targets, such as enzymes or receptors. The quinoline core can intercalate with DNA, disrupting replication and transcription processes, which is a common mechanism for anticancer and antimicrobial agents.

Comparison with Similar Compounds

Similar Compounds

    Quinoline: The parent compound, known for its antimalarial properties.

    Chloroquine: A well-known antimalarial drug with a similar quinoline structure.

    Quinacrine: Another antimalarial and anti-inflammatory agent.

Uniqueness

N-(3-chlorophenyl)-2,2,4,6-tetramethyl-4-phenyl-3,4-dihydroquinoline-1(2H)-carboxamide is unique due to its specific substitution pattern, which may confer distinct biological activities and chemical reactivity compared to other quinoline derivatives. The presence of the 3-chlorophenyl group and the tetramethyl substitution on the quinoline ring are particularly noteworthy, as they can influence the compound’s pharmacokinetics and pharmacodynamics.

Properties

Molecular Formula

C26H27ClN2O

Molecular Weight

419.0 g/mol

IUPAC Name

N-(3-chlorophenyl)-2,2,4,6-tetramethyl-4-phenyl-3H-quinoline-1-carboxamide

InChI

InChI=1S/C26H27ClN2O/c1-18-13-14-23-22(15-18)26(4,19-9-6-5-7-10-19)17-25(2,3)29(23)24(30)28-21-12-8-11-20(27)16-21/h5-16H,17H2,1-4H3,(H,28,30)

InChI Key

OJHGGVYPLMAQCE-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1)N(C(CC2(C)C3=CC=CC=C3)(C)C)C(=O)NC4=CC(=CC=C4)Cl

Origin of Product

United States

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